[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol: is a benzimidazole derivative with a methanol group attached to the benzimidazole ring. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzimidazole ring or the methanol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.
Biology: In biological research, [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
1H-Benzimidazole-2-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness: [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol is unique due to the presence of the methanol group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique applications in research and industry.
Properties
CAS No. |
612524-58-0 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31g/mol |
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-2-6-12(15)10-18-14-8-4-3-7-13(14)17-16(18)11-19/h2-9,19H,10-11H2,1H3 |
InChI Key |
VQAOBKHLDSXVAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO |
solubility |
37.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.